3-Hydroxy-3-(oxan-4-yl)propanenitrile
Description
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-hydroxy-3-(oxan-4-yl)propanenitrile |
InChI |
InChI=1S/C8H13NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7-8,10H,1-3,5-6H2 |
InChI Key |
SFLHEAZFOVXTLW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(CC#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(oxan-4-yl)propanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxypropanenitrile with an oxan-4-yl derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of 3-Hydroxy-3-(oxan-4-yl)propanenitrile may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(oxan-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst are often used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of oxan-4-yl ketones or aldehydes.
Reduction: Formation of oxan-4-yl amines.
Substitution: Formation of oxan-4-yl ethers or esters.
Scientific Research Applications
3-Hydroxy-3-(oxan-4-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(oxan-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The oxan-4-yl group may also play a role in modulating the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and functional groups of 3-Hydroxy-3-(oxan-4-yl)propanenitrile with its analogs:
| Compound | Substituent (R) | Functional Groups | Key Properties |
|---|---|---|---|
| 3-Hydroxy-3-(oxan-4-yl)propanenitrile | Oxan-4-yl (cyclic ether) | -OH, -CN | High polarity, potential for H-bonding |
| 3-Hydroxy-3-(2-thienyl)propanenitrile | 2-Thienyl (aromatic) | -OH, -CN | Planar structure, π-π interactions |
| 3-Oxo-3-phenylpropanenitrile | Phenyl | Ketone (-CO), -CN | Electrophilic ketone, Michael acceptor |
| 3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile | Pyrrole | Ketone (-CO), -CN | Heterocyclic, nucleophilic pyrrole ring |
Solvent Compatibility and Reaction Media
- Liquid CO₂ vs. Organic Solvents :
- Enzymatic reactions with 3-hydroxy-3-(2-thienyl)propanenitrile show higher activity in liquid CO₂ (82.5 μmol/g/min) than in n-hexane due to enhanced enzyme conformation and reduced solvent toxicity .
- The oxan-4-yl group’s polarity may improve solubility in CO₂, but its cyclic ether structure could require optimized pressure conditions.
Biological Activity
3-Hydroxy-3-(oxan-4-yl)propanenitrile, also known as 3-(oxan-4-yl)propanenitrile, is an organic compound characterized by its unique structural features, including a tetrahydropyran ring and a nitrile functional group. This compound has garnered attention in biological research due to its potential roles in modulating various biochemical pathways and its applications in medicinal chemistry.
The molecular formula of 3-Hydroxy-3-(oxan-4-yl)propanenitrile is , with a molecular weight of approximately 139.19 g/mol. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 139.19 g/mol |
| Functional Groups | Hydroxyl, Nitrile |
| Structure | Tetrahydropyran ring |
Biological Activity
Research indicates that compounds containing nitrile groups, such as 3-Hydroxy-3-(oxan-4-yl)propanenitrile, exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that nitriles can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents.
- Anticancer Activity : The compound may act as an inhibitor or activator of specific biochemical pathways involved in cancer progression. Its ability to modulate enzyme activity suggests potential applications in cancer therapy.
Case Studies
- Antimicrobial Efficacy : A study investigated the effects of nitrile-containing compounds on bacterial strains. Results indicated that 3-Hydroxy-3-(oxan-4-yl)propanenitrile exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the concentration used.
- Cancer Cell Line Assays : In vitro assays using cancer cell lines demonstrated that treatment with 3-Hydroxy-3-(oxan-4-yl)propanenitrile resulted in reduced cell viability and induced apoptosis in specific cancer types. The mechanism was linked to the modulation of signaling pathways associated with cell survival and proliferation.
The biological activity of 3-Hydroxy-3-(oxan-4-yl)propanenitrile is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Signal Transduction Modulation : It can influence signaling pathways that regulate cell growth and apoptosis, potentially providing therapeutic benefits in cancer treatment.
Synthesis and Production
The synthesis of 3-Hydroxy-3-(oxan-4-yl)propanenitrile typically involves the reaction of 4-hydroxytetrahydropyran with a suitable nitrile precursor, often utilizing sodium cyanide under basic conditions. This method is optimized for both laboratory and industrial settings to ensure high yields and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
